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molecular formula C12H11N B8693767 4-Cyano-4-phenylcyclopentene

4-Cyano-4-phenylcyclopentene

Cat. No. B8693767
M. Wt: 169.22 g/mol
InChI Key: UQESECUTDVWJJQ-UHFFFAOYSA-N
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Patent
US05567722

Procedure details

To a N2 covered, mechanically stirred solution of 4.93 ml (42.6 mmol) of phenylacetonitrile in 85 ml of CH2Cl2 was added 4.94 ml (46.9 mmol) of cis-1,4 dichloro-2-butene followed by 0.86 g (2.1 mmol) of Aliquat 336. There was then added 5.3 g (85.3 mmol) of powdered KOH in portions over 2.25 hours. A cold water bath was used to control a slight exotherm and keep the reaction temperature at about 25° C. during the addition. The reaction was stirred at room temperature for 1 hour and then heated in an oil bath at 55°-60° C. (reflux) for 1 hour. After allowing the reaction to cool, there was added 42 ml of H2O dropwise over 6 minutes. The mixture was transferred to a separatory funnel and mixed well. The aqueous fraction was separated and washed with Et2O. The combined organic fractions were dried over MgSO4 and concentrated in vacuo. The residue was distilled under reduced pressure and a single fraction was collected, 5.39 g, b.p. 62°-86° C. (0.05 mm Hg). This fraction was combined with 4.77 g of material from a previous run and heated neat under N2 in an oil bath at 200° C. for 30 minutes and then allowed to cool. The residue was chromatographed in two portions over silica gel (1% EtOAc: hexane) to yield 6.0 g of 4-Cyano-4-phenylcyclopentene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.93 mL
Type
reactant
Reaction Step Two
Quantity
4.94 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
0.86 g
Type
catalyst
Reaction Step Four
Name
Quantity
42 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH2:9][C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH2:13]/[CH:14]=[CH:15]\[CH2:16]Cl.[OH-].[K+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:10]([C:9]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:16][CH:15]=[CH:14][CH2:13]1)#[N:11] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
4.93 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
4.94 mL
Type
reactant
Smiles
ClC\C=C/CCl
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.86 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
42 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cold water bath was used
CUSTOM
Type
CUSTOM
Details
at about 25° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 55°-60° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
mixed well
CUSTOM
Type
CUSTOM
Details
The aqueous fraction was separated
WASH
Type
WASH
Details
washed with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
a single fraction was collected
TEMPERATURE
Type
TEMPERATURE
Details
heated neat under N2 in an oil bath at 200° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed in two portions over silica gel (1% EtOAc: hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1(CC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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